2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a thioacetamide linkage, this compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific fields.
This compound is classified as an imidazole derivative, specifically featuring:
The synthesis of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of solvents like dimethyl sulfoxide or dichloromethane to facilitate reactions and purify intermediates.
The molecular formula for 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is . Its structure can be represented in various formats such as SMILES or InChI:
CC(=O)N(C1=CC=CS1)C(=O)N(C2=CC=C(C=C2)OC)C(=O)
InChI=1S/C19H20N4O3S/c1-24-17-9-7-16(8-10-17)22-12-11-20-19(22)25-14-18(23)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,23)
.The compound's molecular weight is approximately 372.4 g/mol. Its structural features include:
The compound can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves interactions with specific molecular targets within biological systems:
While specific physical properties such as melting point and boiling point are not widely documented for this compound, it is generally expected to exhibit characteristics typical of organic compounds in this class.
Key chemical properties include:
Further studies are required to fully characterize its physical state under various conditions (e.g., temperature, pressure).
The compound has several notable applications in scientific research:
This comprehensive analysis highlights the significance of 2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in various fields, particularly within medicinal chemistry and organic synthesis. Further research may unveil additional properties and applications for this intriguing compound.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: